7-Fluoro-4-nitro-1H-indole-2-carboxylic acid CAS number and properties
7-Fluoro-4-nitro-1H-indole-2-carboxylic acid CAS number and properties
Executive Summary
7-Fluoro-4-nitro-1H-indole-2-carboxylic acid is a highly specialized heterocyclic scaffold utilized primarily in the development of small-molecule inhibitors for kinase targets and NMDA receptor antagonists. As a derivative of the indole-2-carboxylic acid pharmacophore, its specific substitution pattern—featuring a strong electron-withdrawing nitro group at the C4 position and a fluorine atom at the C7 position—imparts unique electronic and steric properties.
These substituents significantly modulate the acidity (pKa) of the carboxylic acid and the hydrogen-bond donor capability of the indole nitrogen, making this molecule a critical probe for Structure-Activity Relationship (SAR) studies. This guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of this compound, distinguishing it from its more common isomer, 4-fluoro-7-nitro-1H-indole-2-carboxylic acid.
Chemical Identity & Physicochemical Properties[1][2][3]
Nomenclature and Identification
Note on CAS Registry: While the isomer 4-fluoro-7-nitro-1H-indole-2-carboxylic acid is indexed under CAS 1167056-39-4 [1], the specific 7-fluoro-4-nitro isomer is a niche intermediate often requiring custom synthesis or specific catalog inquiry. Researchers must verify the substitution pattern via NMR to avoid isomeric confusion.
| Property | Detail |
| IUPAC Name | 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid |
| Molecular Formula | C₉H₅FN₂O₄ |
| Molecular Weight | 224.15 g/mol |
| SMILES | OC(=O)C1=CC2=C(C(F)=CC=C2=O)N1 |
| Appearance | Yellow to orange crystalline solid (characteristic of nitroindoles) |
| Solubility | Low in water; Soluble in DMSO, DMF, MeOH |
Predicted Physicochemical Parameters
The presence of the nitro and fluoro groups at positions 4 and 7 exerts a strong electron-withdrawing effect, significantly increasing the acidity of the carboxylic acid compared to the unsubstituted parent indole.
| Parameter | Value (Predicted) | Context |
| pKa (COOH) | ~3.2 – 3.5 | More acidic than indole-2-COOH (pKa ~3.9) due to 4-NO₂/7-F induction. |
| cLogP | ~1.8 – 2.1 | Moderate lipophilicity; suitable for CNS penetration optimization. |
| TPSA | ~95 Ų | High polar surface area due to Nitro/COOH groups. |
| H-Bond Donors | 2 | Indole NH and Carboxylic OH. |
| H-Bond Acceptors | 5 | Carboxyl oxygens (2), Nitro oxygens (2), Fluorine (1). |
Synthetic Methodology
The synthesis of 7-fluoro-4-nitro-1H-indole-2-carboxylic acid is most reliably achieved via the Fischer Indole Synthesis . This route ensures the correct regiochemistry by selecting the appropriate hydrazine precursor.
Retrosynthetic Analysis (DOT Visualization)
The following diagram illustrates the logical disconnection to the key precursor: (2-fluoro-5-nitrophenyl)hydrazine .
Figure 1: Retrosynthetic pathway utilizing the Fischer Indole strategy to establish the 4,7-substitution pattern.
Detailed Experimental Protocol
Step 1: Hydrazone Formation
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Reagents: Suspend (2-fluoro-5-nitrophenyl)hydrazine (1.0 eq) in absolute ethanol.
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Addition: Add Ethyl pyruvate (1.1 eq) dropwise at room temperature.
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Reaction: Reflux for 2 hours. The solution typically darkens.
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Workup: Cool to 0°C. The hydrazone precipitate is filtered, washed with cold ethanol, and dried.
Step 2: Fischer Cyclization Critical Step: The choice of acid catalyst determines yield and purity. Polyphosphoric acid (PPA) is preferred for nitro-substituted indoles to prevent decomposition.
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Setup: Mix the hydrazone intermediate with PPA (10 parts by weight) in a round-bottom flask.
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Heating: Heat to 110°C with vigorous mechanical stirring. Caution: Exothermic reaction; monitor internal temperature.
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Quenching: Pour the hot reaction mixture onto crushed ice/water with stirring.
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Isolation: The indole ester precipitates as a solid. Filter and wash extensively with water to remove acid.
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Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).
Step 3: Ester Hydrolysis
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Reaction: Dissolve the ethyl ester in THF/Water (3:1). Add LiOH (3.0 eq).
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Conditions: Stir at 50°C for 4 hours until TLC shows consumption of the ester.
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Acidification: Acidify carefully with 1M HCl to pH 2. The carboxylic acid product will precipitate.
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Final Isolation: Filter, wash with water, and dry under vacuum at 45°C.
Medicinal Chemistry Applications
Structure-Activity Relationship (SAR) Logic
This scaffold is particularly valuable for targeting the Glycine-binding site of the NMDA receptor and allosteric sites of Fructose-1,6-bisphosphatase (FBPase) [2, 3].
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4-Nitro Group (Electronic Anchor): The nitro group at C4 is a critical electron-withdrawing group (EWG). In NMDA antagonists (like Gavestinel derivatives), substituents at C4/C6 modulate the electron density of the indole ring, affecting
- stacking interactions with aromatic residues (e.g., Phe/Tyr) in the binding pocket. -
7-Fluoro Group (Metabolic Blocker): Substitution at C7 blocks metabolic oxidation at this prone position. Furthermore, the fluorine atom can engage in multipolar interactions with backbone carbonyls in the receptor active site.
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2-Carboxylic Acid (Ionic Warhead): The carboxylate forms a salt bridge with conserved arginine or lysine residues (e.g., Arg260 in NMDA GluN1 subunit).
Interaction Map
Figure 2: Predicted binding interactions of the 7-fluoro-4-nitroindole scaffold in a typical kinase or receptor active site.
Handling and Safety Data
Hazard Classification:
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Skin/Eye Irritant: Causes serious eye irritation (H319) and skin irritation (H315).
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Acute Toxicity: Harmful if swallowed (H302). Nitroaromatics can be methemoglobinemia inducers; handle with care.
Storage Protocols:
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Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
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Protect from light (nitroindoles can undergo photochemical degradation).
References
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ChemicalBook. (2024). 4-Fluoro-7-nitro-1H-indole-2-carboxylic acid (CAS 1167056-39-4) Entry.
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Dang, Z. et al. (2014). Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. European Journal of Medicinal Chemistry.
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Di Fabio, R. et al. (1997). Substituted Indole-2-carboxylic Acids as Potent Antagonists of the Glycine Site on the NMDA Receptor. Journal of Medicinal Chemistry.
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Santa Cruz Biotechnology. (2024). 4-Fluoroindole-2-carboxylic acid Properties.
